PGF2alpha-EA
Overview
Description
Prostaglandin F2alpha 1-ethanolamide is an N-acylethanolamine compound formed by a condensation of prostaglandin F2alpha and ethanolamine. It is a N-acylethanolamine and a prostaglandins Falpha. It is functionally related to a prostaglandin F2alpha.
Mechanism of Action
Target of Action
Dinoprost ethanolamide primarily targets the Prostaglandin D2 receptor 2 . This receptor plays a crucial role in the regulation of inflammation and pain, and it is involved in various physiological processes .
Mode of Action
Dinoprost ethanolamide interacts with its target receptor as an agonist . This means it binds to the receptor and activates it, triggering a series of biochemical reactions within the cell . The exact nature of these interactions and the resulting changes are still under investigation .
Biochemical Pathways
Upon activation of the Prostaglandin D2 receptor 2, Dinoprost ethanolamide influences several biochemical pathways. These pathways are involved in the regulation of inflammation, pain, and various other physiological processes . The specific pathways affected by Dinoprost ethanolamide and their downstream effects are still being researched .
Pharmacokinetics
It is known that prostaglandins, in general, are widely distributed throughout the body and are extensively metabolized, often on the first pass through the lungs .
Result of Action
The activation of the Prostaglandin D2 receptor 2 by Dinoprost ethanolamide leads to various molecular and cellular effects. For instance, it can stimulate myometrial contractions, similar to those seen during natural labor . This can result in the evacuation of the products of conception from the uterus .
Action Environment
The action, efficacy, and stability of Dinoprost ethanolamide can be influenced by various environmental factors. These can include the physiological state of the individual, the presence of other drugs, and potentially even diet and lifestyle factors . .
Biochemical Analysis
Biochemical Properties
Dinoprost ethanolamide interacts with various enzymes, proteins, and other biomolecules. It is believed to be involved in the regulation of cellular membrane calcium transport and intracellular concentrations of cyclic 3’,5’-adenosine monophosphate
Cellular Effects
The effects of Dinoprost ethanolamide on various types of cells and cellular processes are complex and multifaceted. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of Dinoprost ethanolamide are still being researched.
Molecular Mechanism
The molecular mechanism of action of Dinoprost ethanolamide involves its interactions at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Biological Activity
Prostaglandin F2alpha (PGF2α) and its analogs, including PGF2alpha-EA, are significant bioactive lipids with diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological roles, and implications in various health conditions.
Overview of this compound
This compound is an analog of prostaglandin F2α, which is synthesized from arachidonic acid through the cyclooxygenase (COX) pathway. It acts primarily through the FP receptor, a G protein-coupled receptor that mediates various cellular responses. The biological activity of this compound is crucial in reproductive physiology, inflammation, and tumor biology.
- Receptor Activation : this compound binds to the FP receptor, leading to the activation of intracellular signaling pathways such as phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK) pathways. These pathways are involved in cell proliferation, differentiation, and apoptosis .
- Induction of Uterine Contractions : In reproductive biology, this compound plays a vital role in inducing uterine contractions during labor. It enhances the expression of uterine activation proteins such as connexin 43 (CX43) and oxytocin receptors (OTR), facilitating effective labor progression .
- Inflammatory Response : this compound is implicated in the inflammatory response by promoting neutrophil chemotaxis. Studies indicate that it acts as a chemoattractant for neutrophils in ischemic tissues, suggesting its role in immune response modulation .
Physiological Roles
- Reproductive Health : this compound is essential for ovulation and luteolysis in various species. It facilitates the regression of the corpus luteum, thereby regulating the estrous cycle in livestock and influencing fertility outcomes .
- Tumorigenesis : Research indicates that PGF2alpha can enhance tumor growth and metastasis through its action on cancer cells. It promotes cell proliferation via EGFR trans-activation and MAPK signaling pathways in endometrial adenocarcinoma cells .
Case Studies
- Ovarian Response in Dairy Cows : A study involving lactating dairy cows demonstrated that administration of PGF2alpha significantly improved estrous synchronization and pregnancy rates when used in timed artificial insemination protocols. The results indicated that higher doses led to better estrous responses, emphasizing its role in reproductive management .
- Uterine Activation Proteins : In human myometrial smooth muscle cells, this compound was shown to modulate the expression of uterine activation proteins, crucial for successful labor. Inhibition studies revealed that various signaling pathways were involved in this modulation, highlighting its complex role during childbirth .
Research Findings Summary
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-(2-hydroxyethyl)hept-5-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVCLIRZZCGEMU-WLOFLUCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCCO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCCO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353787-70-9 | |
Record name | Prostamide F2α | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=353787-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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